(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
Description
The compound (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is an acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a 1H-pyrazol-3-yl-substituted phenylamine moiety. This structure combines electron-rich aromatic systems with a conjugated acrylamide backbone, which is often associated with biological activity, particularly in kinase inhibition and apoptosis induction. The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, facilitating interactions with target proteins .
Synthesis routes for analogous compounds (e.g., substituted acrylamides) typically involve condensation reactions between acryloyl chlorides and aromatic amines or via Michael addition protocols. For example, (E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)isobutyramide (23b) was synthesized using isobutyric anhydride and a phenylpropenyl intermediate under DMSO-d6 conditions . Structural confirmation of such compounds relies on NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
Properties
CAS No. |
1207062-10-9 |
|---|---|
Molecular Formula |
C19H15N3O3 |
Molecular Weight |
333.347 |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H15N3O3/c23-19(8-2-13-1-7-17-18(11-13)25-12-24-17)21-15-5-3-14(4-6-15)16-9-10-20-22-16/h1-11H,12H2,(H,20,22)(H,21,23)/b8-2+ |
InChI Key |
FMRYUZSUNBIIAB-KRXBUXKQSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the phenyl group: The pyrazole ring is then functionalized with a phenyl group via electrophilic aromatic substitution or cross-coupling reactions.
Synthesis of the benzo[d][1,3]dioxole moiety: This involves the cyclization of catechol with formaldehyde or other suitable reagents.
Formation of the acrylamide linkage: The final step involves the condensation of the pyrazole-phenyl intermediate with the benzo[d][1,3]dioxole derivative in the presence of acryloyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the acrylamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Key Observations :
- The pyrazole substituent in the target compound may enhance binding to kinase domains (e.g., JAK2/STAT3 pathways) compared to thiazole or quinoline derivatives .
- The acrylamide backbone with an (E)-configuration is conserved across analogues, ensuring planar geometry for π-π stacking with hydrophobic protein pockets .
Pyrazole-Containing Analogues
Key Observations :
- The 1H-pyrazol-3-yl group in the target compound may offer superior solubility over benzimidazole derivatives, as pyrazoles are less prone to aggregation in aqueous media .
- Cyanated acrylamides (e.g., compound in ) exhibit higher kinase affinity but lower metabolic stability compared to non-cyanoated derivatives .
Physicochemical and Pharmacokinetic Properties
Biological Activity
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic organic compound that has attracted significant attention for its potential biological activities. This compound features a complex structure that includes a pyrazole ring, a phenyl group, and a benzo[d][1,3]dioxole moiety, which are known for their diverse chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulating receptor signaling pathways. The exact mechanism is context-dependent, influenced by the compound's structure and the biological environment.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound have demonstrated promising anticancer effects in vitro and in vivo .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. For example, related pyrazole derivatives have shown significant inhibition against Gram-negative bacteria such as Escherichia coli and Proteus mirabilis .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Antitumor Studies : A study highlighted the synthesis of various pyrazole-based compounds that showed significant cytotoxicity against cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of synthesized pyrazole derivatives. The results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
